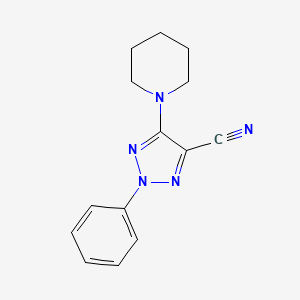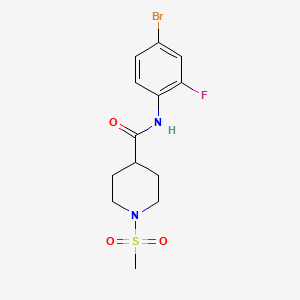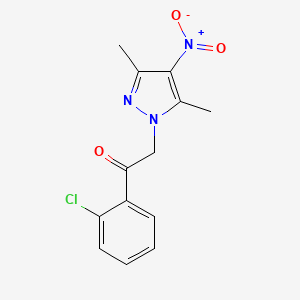
2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile is a member of triazoles.
Aplicaciones Científicas De Investigación
1. Pharmaceutical Analysis and Method Development
Research has shown the development of new methods for the determination of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a compound related to 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, in pharmaceutical solutions. The developed methods, based on high performance liquid chromatography with diode-array detection, are highly sensitive and specific, making them crucial for quality control in pharmaceuticals (Varynskyi, Parchenko, & Kaplaushenko, 2017).
2. Antidiabetic Potential
Compounds similar to 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, specifically S-substituted derivatives of 1,2,4-triazoles, have been synthesized and evaluated for their potential as diabetes treatment. These derivatives have shown significant inhibitory activity against the α-glucosidase enzyme, suggesting their potential in managing type II diabetes (ur-Rehman et al., 2018).
3. Veterinary Applications and Quality Control
Derivatives of 1,2,4-triazole, such as Trifuzol-Neo, which share a structural relationship with 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, have shown promise in veterinary medicine due to their antiviral properties. New methods for the quality control of these compounds have been developed, improving the production and safety of veterinary pharmaceuticals (Yaroshenko et al., 2021).
4. Anticancer Research
1,2,4-triazole derivatives have been explored for their anticancer properties. For instance, a novel 1,2,4-triazole derivative showed considerable anticancer activity in a study involving mice with Dalton’s Lymphoma Ascites. This highlights the potential of such compounds in cancer therapy research (Arul & Smith, 2016).
5. Development of Antipsychotic Drugs
The development of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, derived from antipsychotic drugs like sertindole, demonstrates the potential of 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile related compounds in psychiatric medicine. These derivatives are highly selective alpha 1-adrenoceptor antagonists, indicating their potential use in treating psychiatric disorders (Balle et al., 2003).
Propiedades
Nombre del producto |
2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile |
|---|---|
Fórmula molecular |
C14H15N5 |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
2-phenyl-5-piperidin-1-yltriazole-4-carbonitrile |
InChI |
InChI=1S/C14H15N5/c15-11-13-14(18-9-5-2-6-10-18)17-19(16-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 |
Clave InChI |
MORDGEGZZASYEZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NN(N=C2C#N)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C2=NN(N=C2C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(2,6-Dimethyl-4-morpholinyl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1226289.png)
![3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)
![6-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1226291.png)
![N-(4-acetamidophenyl)-2-[[1-(4-ethylphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1226292.png)
![2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B1226294.png)
![3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1226295.png)
![3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1226296.png)

![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1226301.png)
![4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide](/img/structure/B1226304.png)
![N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1226305.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1226314.png)